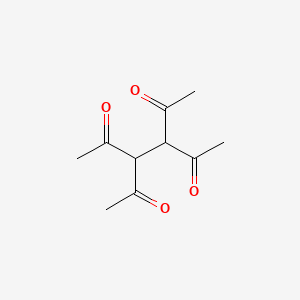

3,4-Diacetylhexane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diacetylhexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKRBHOAJUMOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198270 | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-32-7 | |

| Record name | 3,4-Diacetyl-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraacetylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetylhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Diacetyl-2,5-hexanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ6RVQ86SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,4-Diacetylhexane-2,5-dione from Pyruvaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3,4-diacetylhexane-2,5-dione, a tetraketone of interest, from the readily available starting material, pyruvaldehyde (methylglyoxal). While a direct, documented synthesis is not prevalent in the current literature, this document leverages established principles of organic chemistry, specifically the aldol condensation, to propose a viable and detailed experimental protocol. This guide provides a comprehensive overview of the proposed reaction mechanisms, a step-by-step experimental procedure, and methods for purification and characterization of the target compound. The potential applications of tetraketones in medicinal chemistry and drug development are also discussed, providing context for the importance of developing synthetic routes to this class of molecules.

Introduction

This compound, also known as 1,1,2,2-tetraacetylethane, is a tetracarbonyl compound with a symmetrical structure that presents potential as a building block in the synthesis of more complex molecules, including heterocyclic compounds and novel drug candidates.[1] Tetraketones, as a class of molecules, have garnered attention for their biological activities, including lipoxygenase inhibition and antioxidant properties.[1] The development of efficient synthetic routes to such compounds is therefore of significant interest to the scientific community.

Pyruvaldehyde (methylglyoxal), a biologically relevant α-ketoaldehyde, is a reactive molecule known to participate in self-condensation reactions.[2] This guide details a proposed synthesis of this compound via the self-aldol condensation of pyruvaldehyde. Both base-catalyzed and acid-catalyzed pathways are explored, providing a theoretical framework for the synthesis. The experimental protocol provided is a composite of established procedures for analogous aldol condensations and is intended as a starting point for further investigation and optimization.[3]

Proposed Synthetic Pathway: Aldol Condensation of Pyruvaldehyde

The core of the proposed synthesis is the self-aldol condensation of two molecules of pyruvaldehyde. This reaction can be catalyzed by either a base or an acid.

Base-Catalyzed Mechanism

Under basic conditions, a hydroxide ion abstracts an acidic α-proton from one molecule of pyruvaldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second pyruvaldehyde molecule. The resulting alkoxide intermediate is then protonated to yield the β-hydroxy dicarbonyl adduct. Subsequent dehydration, often promoted by heat, leads to the formation of a more stable conjugated system, though in the case of this compound, the dimeric product is the target without subsequent dehydration.

Acid-Catalyzed Mechanism

In an acidic environment, the carbonyl oxygen of a pyruvaldehyde molecule is protonated, increasing the electrophilicity of the carbonyl carbon. A second pyruvaldehyde molecule, in its enol tautomer form, then acts as the nucleophile, attacking the protonated carbonyl. A subsequent deprotonation step yields the β-hydroxy dicarbonyl adduct.

Proposed Experimental Protocol

This protocol is a proposed method and may require optimization. It is based on general procedures for base-catalyzed aldol condensations.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| Pyruvaldehyde (40% in H₂O) | C₃H₄O₂ | 72.06 | 40% aqueous solution | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% pellets | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | EMD Millipore |

| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Acros Organics |

| Deuterated Chloroform (for NMR) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine pyruvaldehyde (10.0 g of a 40% aqueous solution, approx. 55.5 mmol) and 20 mL of 95% ethanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Catalyst Addition: While stirring vigorously, slowly add 10 mL of a 2 M aqueous sodium hydroxide solution dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After 24 hours, cool the reaction mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield and Product Characteristics

The theoretical yield of this compound is based on the dimerization of pyruvaldehyde. The expected yield for this proposed reaction is difficult to predict and would require experimental determination.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 193 °C | [5] |

| Boiling Point | 122 °C at 18 mmHg | [5] |

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl groups and the methine protons at the 3 and 4 positions. The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit signals for the carbonyl carbons and the methyl and methine carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[4][6]

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of the compound (198.22 g/mol ). The fragmentation pattern can provide further structural information.

Potential Applications in Drug Development

Tetraketone scaffolds are of interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as:

-

Enzyme Inhibitors: The multiple carbonyl groups can interact with active sites of enzymes, making them potential inhibitors for various targets.[1]

-

Precursors to Heterocyclic Compounds: Tetraketones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds, many of which exhibit pharmacological properties.[1]

-

Antioxidant and Anti-inflammatory Agents: Some tetraketone derivatives have demonstrated antioxidant and anti-inflammatory activities, suggesting their potential in treating related diseases.[1]

The synthesis of novel tetraketones like this compound provides an opportunity to expand the chemical space for drug discovery and to develop new therapeutic agents.

Conclusion

This technical guide presents a detailed and theoretically grounded proposal for the synthesis of this compound from pyruvaldehyde via an aldol condensation. While this specific transformation requires experimental validation and optimization, the provided protocol, based on well-established reaction principles, offers a solid foundation for researchers to explore this synthetic route. The successful synthesis of this and other novel tetraketones could provide valuable building blocks for the development of new therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. amherst.edu [amherst.edu]

- 4. 3,4-Diacetyl-2,5-hexanedione | C10H14O4 | CID 78730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Diacetyl-2,5-hexanedione 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diacetylhexane-2,5-dione

Introduction

This compound, also known by synonyms such as 1,1,2,2-Tetraacetylethane and Bis(acetylacetone), is a tetra-ketone with significant applications in organic synthesis.[1][2] Its unique structure, featuring multiple reactive carbonyl groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds and a ligand in coordination chemistry.[3][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its use, and a summary of its known reactivity, tailored for professionals in research and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5027-32-7[1][3][5] |

| Molecular Formula | C₁₀H₁₄O₄[1][2][3] |

| Molecular Weight | 198.22 g/mol [1][2][3] |

| InChI Key | CSKRBHOAJUMOKJ-UHFFFAOYSA-N[5][6] |

| SMILES | CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C[1][6] |

| Synonyms | 1,1,2,2-Tetraacetylethane, Bis(acetylacetone), sym-Tetraacetylethane[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to Orange to Green powder or crystal | [2][3] |

| Melting Point | 191.0 to 195.0 °C | [2][3] |

| Boiling Point | 122 °C at 18 mmHg | [2][3][5] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 8.28 ± 0.59 | [2][3] |

| Storage Conditions | Room Temperature, Sealed in a dry environment | [2][3] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones) | [3] |

Table 3: Spectral Data

| Technique | Details | Reference(s) |

| UV-Vis (λmax) | 285 nm in Ethanol | [2][3] |

| Mass Spectrometry | GC-MS data available from NIST | [1] |

| Infrared (IR) Spectroscopy | FTIR data available (KBr wafer technique) | [1] |

| Raman Spectroscopy | Spectrum data available | [1] |

Experimental Protocols & Reactivity

While specific, detailed contemporary synthesis protocols are not abundant in readily available literature, historical methods and key reactions have been documented.

Synthesis of this compound

A documented method for the synthesis of this compound can be found in the collective volume Organic Syntheses.[6] While the detailed procedure is extensive, the general workflow involves the reaction of appropriate precursors under controlled conditions to form the carbon-carbon backbone and introduce the ketone functionalities. Purification is typically achieved through recrystallization.

Caption: General workflow for the synthesis and purification of this compound.

Paal-Knorr Pyrrole Synthesis

This compound is an effective substrate for the Paal-Knorr synthesis of substituted pyrroles. This reaction highlights the utility of the compound in generating heterocyclic structures.

Methodology: The reaction involves the cyclization of this compound with a primary amine.[4]

-

Reactants: this compound and a primary amine (R-NH₂).

-

Solvent: The reaction can be carried out in boiling water or in methanol at room temperature.[4]

-

Procedure: The reactants are mixed in the chosen solvent and heated (if in water) or stirred at room temperature (if in methanol) for a sufficient period to allow for the condensation and cyclization to occur.[4]

-

Outcome: The primary product is an N-alkyl-3-acetyl-2,5-dimethylpyrrole. Small quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles may also be formed.[4]

Caption: Reaction pathway for the Paal-Knorr synthesis of pyrroles from this compound.

Biological Activity & Potential Applications

Direct experimental data on the biological activity of this compound is limited in published literature. However, the broader class of dione compounds is known for various biological effects.

-

Pharmacophore Potential: The β-dicarbonyl moiety present in the structure is a well-established pharmacophore known to exhibit biological activities, including antimicrobial and cytotoxic effects.[7]

-

Comparison to Analogs: The related compound, hexane-2,5-dione, is a known neurotoxic metabolite of n-hexane that functions by reacting with lysine residues in axonal proteins, leading to pyrrole formation and protein cross-linking.[8][9] Another analog, 3,4-dimethyl-2,5-hexanedione, is reportedly more potent in this activity.[9] This suggests that this compound could potentially interact with biological amines, although its specific toxicological or therapeutic profile has not been established.

-

Synthetic Utility: Its primary and most valuable application remains in organic synthesis, where it serves as a versatile building block for creating more complex molecules with potential therapeutic relevance, such as functionalized pyrroles and other N-heterocycles.[4]

Conclusion

This compound is a well-characterized organic compound with defined physicochemical properties. Its significance lies primarily in its role as a synthetic intermediate, particularly in the construction of heterocyclic systems via reactions like the Paal-Knorr synthesis. While its own biological profile is not deeply explored, the known activities of structurally related diones suggest a potential for biological interaction that may warrant future investigation by drug development professionals. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound in their work.

References

- 1. 3,4-Diacetyl-2,5-hexanedione | C10H14O4 | CID 78730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-DIACETYL-2,5-HEXANEDIONE | 5027-32-7 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3,4-Diacetyl-2,5-hexanedione | 5027-32-7 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Diacetylhexane-2,5-dione (CAS Number 5027-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Diacetylhexane-2,5-dione (CAS: 5027-32-7), a tetraketone also known as tetraacetylethane. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, and detailed synthesis protocols. While direct biological activity and toxicological studies on this compound are not extensively reported in the current literature, this guide explores its significant role as a chemical intermediate, particularly in the synthesis of substituted pyrroles via the Paal-Knorr reaction. The potential biological activities of these resulting pyrrole derivatives are also discussed, offering insights for drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5027-32-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][3] |

| Molecular Weight | 198.22 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Tetraacetylethane, 1,1,2,2-Tetraacetylethane, Bis(acetylacetone), sym-Tetraacetylethane | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 185-188 °C | [4] |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in boiling methanol | [4] |

| SMILES | CC(=O)C(C(=O)C)C(C(=O)C)C(=O)C | [3] |

| InChIKey | CSKRBHOAJUMOKJ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural characterization of this compound has been reported through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [1] |

| Raman Spectroscopy | Data available in spectral databases. | [1] |

| ¹H NMR | Data available in spectral databases. | N/A |

| ¹³C NMR | Data available in spectral databases. | N/A |

| Mass Spectrometry (MS) | Data available in spectral databases. | [1] |

Experimental Protocols

Synthesis of this compound (Tetraacetylethane)

The following protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 869 (1963).[4]

3.1.1. Materials and Equipment

-

Sodium hydroxide

-

Methanol

-

Acetylacetone (2,4-pentanedione)

-

Iodine

-

Ether

-

500-mL and 1-L Erlenmeyer flasks

-

Büchner funnel

-

Magnetic stirrer

-

Separatory funnel

-

Vacuum desiccator

3.1.2. Procedure

Part A: Preparation of Sodium Acetylacetonate

-

Prepare a solution by dissolving 40 g (1 mole) of sodium hydroxide in 50 ml of water and adding 200 ml of methanol.

-

Slowly add this solution with manual stirring to 100 g (1 mole) of acetylacetone in a 500-ml Erlenmeyer flask. A creamy-white crystalline salt will precipitate immediately.

-

Stopper the flask and cool it in an ice bath or refrigerator for at least 2 hours.

-

Collect the sodium salt using a Büchner funnel and wash it with two small portions of cold methanol.

-

Air-dry the salt, followed by further drying in a vacuum desiccator at room temperature or in a vacuum oven at 100°C for 3 hours. The yield of the anhydrous product is 70–80 g.

Part B: Synthesis of Tetraacetylethane

-

Grind 24.4 g (0.2 mole) of anhydrous sodium acetylacetonate to a fine powder.

-

Suspend the powdered salt in 300 ml of ether in a 1-L Erlenmeyer flask and stir vigorously with a magnetic stirrer at room temperature.

-

From a separatory funnel, add a solution of 25.4 g (0.1 mole) of iodine in 300 ml of ether dropwise to the stirred suspension over approximately 2.5 hours.

-

After the addition is complete, pour the reaction mixture into a large Erlenmeyer flask and allow the ether to evaporate overnight in a fume hood.

-

To the residue, add 500 ml of water and let the mixture stand for 2 hours.

-

Collect the solid product on a Büchner funnel, wash it several times with water, and dry it in a vacuum desiccator. The yield of the crude white solid is 11–13 g (m.p. 185–188°C).

-

For purification, recrystallize the product from 500–700 ml of boiling methanol.

Synthesis of Functionalized Pyrroles via Paal-Knorr Reaction

This compound serves as a precursor for the synthesis of substituted pyrroles through the Paal-Knorr synthesis.[5] A general representation of this reaction is depicted in the workflow below.

Caption: Paal-Knorr synthesis of substituted pyrroles.

A study has shown that the reaction of this compound with primary amines in boiling water yields N-alkyl-3-acetyl-2,5-dimethylpyrroles.[1]

Biological Activity and Potential Applications

Direct Biological Activity

Currently, there is a notable lack of publicly available data on the specific biological activities, including cytotoxicity and in vivo studies, of this compound. Patent literature does not specify biological applications for this particular compound.[4]

Potential Applications as a Chemical Intermediate

The primary significance of this compound in the context of drug development lies in its utility as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly substituted pyrroles.

4.2.1. Pyrrole Derivatives in Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities. The biological activities of pyrrole derivatives are diverse and include:

-

Anticancer Activity: Many pyrrole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial Activity: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties.[5]

-

Anti-inflammatory Activity: Certain pyrrole analogs exhibit anti-inflammatory effects.

-

Enzyme Inhibition: The pyrrole ring can serve as a core structure for the design of specific enzyme inhibitors.

The synthesis of novel N-alkyl-3-acetyl-2,5-dimethylpyrroles from this compound opens an avenue for the exploration of new chemical space in the search for bioactive molecules. The workflow for such a drug discovery process is outlined below.

Caption: Drug discovery workflow utilizing the compound.

Safety and Handling

Conclusion

This compound is a readily synthesizable tetraketone with well-characterized chemical and spectroscopic properties. While direct biological applications have not been extensively explored, its role as a precursor in the Paal-Knorr synthesis of functionalized pyrroles presents significant opportunities for drug discovery and development. Researchers can leverage the synthetic accessibility of this compound to generate libraries of novel pyrrole derivatives for screening against various therapeutic targets. Further investigation into the biological activities of both the parent compound and its derivatives is warranted to fully elucidate their potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Hexaazaisowurtzitane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. 3,4-Diacetyl-2,5-hexanedione | C10H14O4 | CID 78730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,2,2-Tetraacetylethane

Overview and Nomenclature

1,1,2,2-Tetraacetylethane (TAE) is an organic compound that, despite its name, exists predominantly in a more stable di-enol tautomeric form.[1] Its systematic IUPAC name is 3,4-diacetylhexane-2,5-dione.[2][3] This white solid is a significant building block in synthetic chemistry, primarily utilized as a precursor for the synthesis of various heterocycles and as a bis(β-diketone) ligand in coordination chemistry.[1] The molecule's structure is characterized by strong intramolecular hydrogen bonds that dictate its chemical and physical properties.[4][5]

Structural Formula and Tautomerism

A critical aspect of 1,1,2,2-Tetraacetylethane is its existence almost exclusively as a di-enol tautomer, a structural feature confirmed by X-ray crystallography.[1] The tetra-keto form is significantly less stable. The enol form features two planar five-membered rings stabilized by strong intramolecular hydrogen bonds, with the two rings twisted at a dihedral angle approaching 90°.[1] Theoretical calculations indicate the hydrogen bond strength is approximately 17.3 kcal/mol per bond, which is stronger than that in its parent molecule, acetylacetone.[5] This pronounced stability of the di-enol form governs the compound's reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of 1,1,2,2-Tetraacetylethane are summarized below. Spectroscopic analysis is consistent with the highly symmetric, hydrogen-bonded di-enol structure.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1,1,2,2-Tetraacetylethane, 3,4-Diacetyl-2,5-hexanedione | [1][2] |

| CAS Number | 5027-32-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 192–193 °C | [1] |

| Density | 1.305 g/cm³ |[1] |

Table 2: Spectroscopic Data Summary

| Data Type | Availability / Key Features | Reference(s) |

|---|---|---|

| Mass Spectrometry | Electron Ionization (EI) spectra are publicly available. | [2][3] |

| Infrared (IR) Spectrum | FTIR data available (e.g., KBr Wafer). Spectra are dominated by features of the conjugated, hydrogen-bonded enol system. | [2][3][4] |

| Raman Spectrum | FT-Raman spectra have been obtained and analyzed in detail. |[4][5] |

Synthesis Protocol

The most common and reliable synthesis of 1,1,2,2-Tetraacetylethane involves the oxidative coupling of the sodium salt of acetylacetone using iodine.[1][6] The detailed experimental protocol below is adapted from Organic Syntheses.[6]

Part A: Preparation of Sodium Acetylacetonate

-

Solution Preparation: Prepare a solution by dissolving 40 g (1 mole) of sodium hydroxide in 50 mL of water, then add 200 mL of methanol.

-

Salt Formation: Add the sodium hydroxide solution slowly with stirring to 100 g (1 mole) of acetylacetone (2,4-pentanedione) in a 500-mL Erlenmeyer flask. A creamy-white crystalline salt will separate immediately.

-

Crystallization: Stopper the flask and cool it in an ice bath or refrigerator for at least 2 hours.

-

Isolation and Drying: Collect the sodium salt on a Büchner funnel and wash it with two small portions of cold methanol. Air-dry the salt, then dry completely in a vacuum oven at 100°C for 3 hours. The yield of anhydrous product is typically 70–80 g.[6]

Part B: Synthesis of 1,1,2,2-Tetraacetylethane

-

Suspension: Grind the anhydrous sodium acetylacetonate to a fine powder. Suspend 24.4 g (0.2 mole) of the powder in 300 mL of diethyl ether in a 1-L Erlenmeyer flask equipped with a magnetic stirrer.

-

Iodine Addition: Vigorously stir the suspension at room temperature. Dropwise, add a solution of 25.4 g (0.1 mole) of iodine dissolved in 300 mL of diethyl ether from a separatory funnel over approximately 2.5 hours.

-

Solvent Evaporation: Pour the reaction mixture into a large flask and allow the ether to evaporate overnight in a fume hood.

-

Workup: Add 500 mL of water to the remaining solid and let the mixture stand for 2 hours.

-

Product Isolation: Collect the solid product on a Büchner funnel, wash thoroughly with water, and then recrystallize from 95% ethanol to yield the final product.[6]

Applications in Research and Development

1,1,2,2-Tetraacetylethane serves as a versatile ligand in organometallic chemistry. Its conjugate base is a dianion that can coordinate with metal centers to form stable complexes.[1] For example, it has been used to prepare binuclear ruthenium(III) complexes.[1] Its structure also makes it a valuable starting material for synthesizing complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.

References

- 1. Tetraacetylethane - Wikipedia [en.wikipedia.org]

- 2. 1,1,2,2-Tetraacetylethane [webbook.nist.gov]

- 3. 3,4-Diacetyl-2,5-hexanedione | C10H14O4 | CID 78730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Structure and vibrational assignment of 3,4-diacetyl-2,5-hexanedione. A density functional theoretical study | UBC Chemistry [chem.ubc.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Chemical Characterization of Bis(acetylacetonate) Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth technical overview of the chemical characterization of bis(acetylacetonate) metal complexes. It covers physicochemical properties, detailed experimental protocols for synthesis and analysis, and a summary of spectroscopic, structural, and thermal data, focusing on common examples involving copper(II), nickel(II), and iron(II).

Introduction

Acetylacetone (Hacac), a versatile β-diketone, exists in tautomeric equilibrium between its keto and enol forms. Its enolate form, acetylacetonate (acac⁻), acts as a potent bidentate ligand, chelating with a wide array of metal ions to form stable metal acetylacetonate complexes. Among these, bis(acetylacetonate) complexes, with the general formula M(acac)₂, are fundamental in coordination chemistry and have diverse applications as catalysts, precursors for material synthesis, and in pharmaceuticals.[1][2][3]

This guide details the essential techniques and expected results for the comprehensive chemical characterization of these complexes, using bis(acetylacetonato)copper(II), bis(acetylacetonato)nickel(II), and bis(acetylacetonato)iron(II) as primary examples.

Physicochemical Properties

The fundamental physical and chemical properties of bis(acetylacetonate) complexes vary depending on the central metal ion. These properties are crucial for initial identification and for determining appropriate handling, storage, and application protocols. A summary of key quantitative data for representative complexes is presented in Table 1.

Table 1: Physicochemical Properties of Common Bis(acetylacetonate) Metal Complexes

| Property | Bis(acetylacetonato)copper(II) | Bis(acetylacetonato)nickel(II) | Bis(acetylacetonato)iron(II) |

| Chemical Formula | C₁₀H₁₄CuO₄[4] | C₁₀H₁₄NiO₄ | C₁₀H₁₄FeO₄[5] |

| Molar Mass | 261.76 g/mol [6] | 256.91 g/mol | 254.06 g/mol [5] |

| Appearance | Blue to blue-grayish crystalline powder[4] | Blue-green solid[7] | Dark, nearly black solid[5] |

| Melting Point | 230 °C[8] to 284-288 °C (decomposes)[4] | Dihydrate form is common[7][9] | 170–171 °C[5] |

| Solubility | Soluble in chloroform, benzene; slightly soluble in water and ethanol.[4] | Soluble in various organic solvents. | Soluble in organic solvents. |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents.[4] | Demonstrates considerable stability, even in air and moisture.[10] | Air-sensitive.[5] |

Synthesis and Experimental Protocols

The synthesis of bis(acetylacetonate) complexes typically involves the reaction of a metal salt with acetylacetone in the presence of a base to deprotonate the ligand.

Experimental Protocol: Synthesis of Bis(acetylacetonato)copper(II) [Cu(acac)₂]

This protocol is adapted from a common literature procedure.[8]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Acetylacetone (Hacac)

-

Methanol

-

Deionized water

Procedure:

-

Prepare Copper Solution: Dissolve 1 equivalent of copper(II) acetate in a 1:1 methanol-water mixture with stirring. For example, dissolve 0.884 g (4.865 mmol) of copper acetate in 36 mL of the solvent mixture.[8]

-

Prepare Ligand Solution: In a separate container, dissolve 2 equivalents of acetylacetone in a minimal amount of methanol. For example, dissolve 1 mL (9.730 mmol) of acetylacetone in 2 mL of methanol.[8]

-

Reaction: Add the acetylacetone solution dropwise to the stirring copper acetate solution over a period of 15 minutes.

-

Reflux: Heat the resulting mixture to reflux for 2 hours with continuous stirring.[8] A precipitate will form.

-

Isolation: Allow the mixture to cool to room temperature. Collect the resulting blue solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with deionized water and then methanol to remove unreacted starting materials and impurities.[8]

-

Drying: Dry the final product under vacuum to yield the bis(acetylacetonato)copper(II) complex.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. niir.org [niir.org]

- 3. nanotrun.com [nanotrun.com]

- 4. chembk.com [chembk.com]

- 5. Bis(acetylacetonato)iron(II) - Wikipedia [en.wikipedia.org]

- 6. far-chemical.com [far-chemical.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

Spectroscopic Data of 3,4-Diacetylhexane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the organic compound 3,4-diacetylhexane-2,5-dione. The information is compiled from various chemical databases and spectroscopic principles to aid in the identification and characterization of this molecule. While experimental mass spectrometry data is partially available, the nuclear magnetic resonance (NMR) and infrared (IR) spectral data are largely predicted based on the compound's structure due to the absence of publicly available experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| Ionization Mode | Electron Ionization (EI) | Implied by GC-MS |

| Major Peaks (m/z) | ||

| Base Peak | 43 | PubChem[1] |

| Second Highest Peak | 165 | PubChem[1] |

| Third Highest Peak | 180 | PubChem[1] |

Note: The complete mass spectrum and relative intensities of all fragments are not publicly available. The peaks listed are the most significant ones reported.

Experimental Protocols

A typical experimental protocol for obtaining a mass spectrum of a compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of different components in the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for organic structure elucidation.

Disclaimer: Experimental NMR data for this compound is not available in publicly accessible databases. The following data is predicted based on the known structure and typical chemical shift values for similar functional groups.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Singlet | 12H | -C(=O)CH ₃ |

| ~4.5 - 4.8 | Singlet | 2H | -C(=O)CH - |

Note: The actual spectrum may be more complex due to the potential for keto-enol tautomerism, which would give rise to additional signals for the enol form, including a broad signal for the hydroxyl proton.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 210 | C =O (Ketone) |

| ~60 - 70 | -C(=O)C H- |

| ~25 - 35 | -C(=O)C H₃ |

Experimental Protocols

General NMR Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum (intensity vs. frequency) using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Data

While a specific spectrum is not available, the IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The experimental technique has been noted as using a KBr wafer.[1]

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1715 | C=O stretch | Ketone |

| ~2850 - 3000 | C-H stretch | Alkane |

| ~1350 - 1470 | C-H bend | Alkane |

Note: If the compound exists in its enol form, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and the C=O stretching frequency might be slightly lowered due to conjugation.

Experimental Protocols

General FTIR (KBr Wafer) Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is placed into a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the pellet, and the detector measures the amount of light that is transmitted at each wavenumber. A background spectrum (of a blank KBr pellet or empty sample compartment) is also recorded and subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.

Caption: Relationship between molecular structure and spectroscopic data.

References

Tautomerism in β-Dicarbonyl Compounds: An In-depth Analysis of 3,4-Diacetylhexane-2,5-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. In β-dicarbonyl compounds, the keto-enol tautomerism governs the molecule's structure, reactivity, and biological activity. This technical guide provides a comprehensive examination of tautomerism in β-dicarbonyls, with a specific focus on the complex tetraketone, 3,4-diacetylhexane-2,5-dione. We will delve into the structural factors influencing the keto-enol equilibrium, present quantitative data on tautomeric preference, and provide detailed experimental and computational methodologies for its investigation. Furthermore, this guide visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying principles, aiming to support the rational design of novel therapeutics.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Compounds

β-Dicarbonyl compounds, characterized by two carbonyl groups separated by a single carbon atom, exhibit a remarkable capacity to exist as a mixture of keto and enol tautomers.[1] The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group bonded to a carbon atom of a carbon-carbon double bond (a vinyl alcohol). The interconversion between these forms is a dynamic equilibrium that can be influenced by various factors, including the solvent, temperature, and the electronic and steric nature of the substituents.[2][3]

The stability of the enol form in β-dicarbonyls is significantly enhanced by two primary factors:

-

Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. This cyclic arrangement provides considerable thermodynamic stabilization.[4]

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[5]

For a complex tetraketone like this compound, also known as tetraacetylethane, the potential for multiple enol forms exists, further complicating the tautomeric landscape. Computational studies on such tetraketonate ligands have shown that the enol form is generally more stable than the keto form, even in polar solvents.[6] This preference is attributed to the powerful stabilizing effect of the intramolecular hydrogen bonds.[6]

Quantitative Analysis of Tautomeric Equilibria

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer ([enol]/[keto]). A Keq greater than 1 indicates a preference for the enol form, while a value less than 1 signifies that the keto form is more stable.

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([enol]/[keto]) |

| Water (D₂O) | 78.5 | <2% | <0.02 |

| Methanol | 32.7 | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | - | - |

| Acetone | 20.7 | - | - |

| Chloroform (CDCl₃) | 4.8 | - | - |

| Carbon Tetrachloride (CCl₄) | 2.2 | 49% | 0.96 |

| Cyclohexane | 2.0 | - | - |

Note: Data for acetylacetone is presented to illustrate general trends. Specific values for this compound may differ. The trend generally shows a decrease in enol content with increasing solvent polarity.[3]

Experimental Protocols for Tautomerism Studies

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and quantitative method for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7][8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration (typically 0.1-0.5 M).

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

-

Spectral Analysis and Signal Assignment:

-

Keto Form: Identify the signals corresponding to the methine protons (-CH-) and the methyl protons (-CH₃) of the keto tautomer.

-

Enol Form: Identify the characteristic signals of the enol tautomer, including the enolic hydroxyl proton (-OH, often a broad signal at high chemical shift), the vinylic proton (=CH-), and the methyl protons.

-

-

Quantification of Tautomers:

-

Carefully integrate the area of a signal unique to the keto form (e.g., the methine protons) and a signal unique to the enol form (e.g., the vinylic proton).

-

Calculate the percentage of each tautomer using the following formulas:

-

% Keto = [Integral(keto) / (Integral(keto) + Integral(enol))] x 100

-

% Enol = [Integral(enol) / (Integral(keto) + Integral(enol))] x 100

-

-

Correction for the number of protons: Ensure to normalize the integrals based on the number of protons contributing to each signal. For example, if comparing a methine proton (1H) signal for the keto form to a vinylic proton (1H) signal for the enol form, no correction is needed. However, if comparing a methyl group (3H) to a methine proton (1H), the integral of the methine proton must be multiplied by 3.

-

-

Calculation of the Equilibrium Constant (Keq):

-

Keq = % Enol / % Keto

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria when the keto and enol forms have distinct absorption maxima.[9][10] The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) than the non-conjugated keto form.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Spectral Analysis:

-

Identify the absorption bands corresponding to the keto and enol tautomers. This often requires comparison with spectra of model compounds that are "locked" in either the keto or enol form, or through computational predictions of the electronic transitions.

-

-

Quantification (Semi-quantitative):

-

The relative intensities of the absorption bands for the keto and enol forms can provide a semi-quantitative measure of the tautomeric equilibrium. A stronger absorption for the enol form suggests a higher concentration of this tautomer.

-

For a more quantitative analysis, the molar absorptivity (ε) of each tautomer at its respective λmax is required. The ratio of the tautomers can then be determined using the Beer-Lambert law.

-

Visualizing Tautomerism in a Drug Development Context

The tautomeric state of a molecule is a critical consideration in drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic properties.[11][12] For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered by tautomerization, affecting its binding to a biological target.

The following diagrams, generated using the DOT language, illustrate the central role of tautomerism in the drug discovery and development pipeline.

Conclusion

The keto-enol tautomerism of β-dicarbonyl compounds, exemplified by this compound, is a complex and fascinating phenomenon. The predominance of the enol form, driven by intramolecular hydrogen bonding and conjugation, has significant implications for the chemical and biological properties of these molecules. A thorough understanding and characterization of the tautomeric equilibrium using techniques such as NMR and UV-Vis spectroscopy are crucial for researchers in academia and industry. For professionals in drug development, the early consideration of tautomerism is paramount for the successful design and optimization of drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge and practical methodologies to navigate the intricacies of tautomerism in β-dicarbonyl compounds.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 12. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism of 3,4-Diacetylhexane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomerism of 3,4-diacetylhexane-2,5-dione, a complex β-dicarbonyl compound. While specific quantitative equilibrium data for this tetra-ketone is not extensively available in surveyed literature, this document extrapolates from the well-established principles of keto-enol tautomerism in related β-dicarbonyl compounds, such as acetylacetone. This guide covers the structural aspects of the possible tautomers, the influence of solvents on the equilibrium, and detailed, adaptable experimental protocols for the determination of tautomeric content. The provided methodologies and visualizations serve as a robust framework for researchers investigating the physicochemical properties of this compound and similar molecules in the context of drug development and scientific research.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For simple ketones and aldehydes, the equilibrium generally favors the more stable keto form. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol tautomer.[2] The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol forms can significantly impact a molecule's reactivity, biological activity, and pharmacokinetic profile.

This compound, also known as 1,1,2,2-tetraacetylethane, presents a unique case with four carbonyl groups, offering the potential for multiple enol forms and complex equilibria. Understanding these tautomeric forms is essential for predicting its chemical behavior and potential applications.

Tautomeric Forms of this compound

The structure of this compound allows for the formation of several enol tautomers. The primary equilibrium will exist between the tetra-keto form and various enol forms. The most probable enol forms involve the formation of one or two intramolecular hydrogen bonds, creating stable six-membered rings.

DOT Script for Tautomeric Equilibrium:

Caption: General equilibrium between the tetra-keto and representative enol forms.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental quantification of the keto-enol equilibrium for this compound is not readily found in the reviewed scientific literature. However, by analogy to simpler β-dicarbonyls, we can predict the factors influencing this equilibrium and present a template for data organization. The equilibrium constant (KT) is defined as the ratio of the concentration of the enol form to the keto form.

Table 1: Hypothetical Tautomeric Composition of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Keto (Predicted) | % Enol (Predicted) | KT ([Enol]/[Keto]) (Predicted) |

| Hexane | 1.88 | Low | High | > 1 |

| Chloroform | 4.81 | Moderate | Moderate | ~ 1 |

| Acetone | 20.7 | High | Low | < 1 |

| Methanol | 32.7 | High | Low | < 1 |

| Water | 80.1 | Very High | Very Low | << 1 |

Note: The values presented are predictive and based on the known behavior of β-dicarbonyl compounds where non-polar solvents favor the enol form, and polar solvents favor the keto form.

Experimental Protocols

The determination of the keto-enol equilibrium is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The slow exchange between keto and enol tautomers on the NMR timescale allows for the distinct observation and integration of signals corresponding to each form.[4]

Sample Preparation

-

Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane).

-

In separate NMR tubes, add a consistent aliquot of the stock solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen.

-

To each tube, add 0.5 mL of the desired deuterated solvent (e.g., CDCl3, (CD3)2SO, C6D6).

-

Ensure complete dissolution by gentle vortexing.

1H NMR Spectroscopic Analysis

-

Acquire a 1H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for the keto and enol forms.

-

Keto form: Expect signals for the methine protons (CH) and the methyl protons (CH3).

-

Enol form: Expect a downfield signal for the enolic hydroxyl proton (OH), a signal for the vinylic proton (C=CH), and signals for the methyl protons.

-

-

Integrate the signals corresponding to a specific type of proton present in both forms (e.g., the methyl protons) to determine the relative ratio of the tautomers.

-

Calculate the percentage of each tautomer and the equilibrium constant (KT).

DOT Script for Experimental Workflow:

Caption: Workflow for the determination of keto-enol equilibrium by NMR spectroscopy.

Spectroscopic Data for this compound

-

Mass Spectrometry: The NIST WebBook of Chemistry provides the mass spectrum of 1,1,2,2-tetraacetylethane (another name for the target compound), which can be used for identification purposes.[5]

-

Infrared (IR) Spectroscopy: PubChem lists IR spectral data, which would show characteristic C=O stretching frequencies for the keto form and broader O-H and C=C stretching frequencies for the enol form.[6]

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium.

-

Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride) cannot act as hydrogen bond donors or acceptors. In these environments, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, shifting the equilibrium in its favor.

-

Polar, aprotic solvents (e.g., acetone, DMSO) can stabilize the more polar keto form through dipole-dipole interactions, thus increasing the proportion of the keto tautomer.

-

Polar, protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol form. This disrupts the intramolecular hydrogen bond of the enol, leading to a significant shift in the equilibrium towards the keto form.

DOT Script for Solvent Effects:

Caption: Influence of solvent polarity on the favored tautomeric form.

Conclusion

The keto-enol tautomerism of this compound is expected to be a complex equilibrium influenced by the potential for multiple enolization pathways and the surrounding solvent environment. While specific quantitative data remains to be experimentally determined and published, the principles outlined in this guide provide a solid foundation for researchers to investigate this phenomenon. The provided experimental protocols, based on well-established NMR spectroscopic methods for analogous β-dicarbonyl compounds, offer a clear path forward for the characterization of the tautomeric states of this and other complex dicarbonyl compounds. Such studies are crucial for a comprehensive understanding of their chemical reactivity and potential applications in medicinal chemistry and materials science.

References

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 5. 1,1,2,2-Tetraacetylethane [webbook.nist.gov]

- 6. 3,4-Diacetyl-2,5-hexanedione | C10H14O4 | CID 78730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-Diacetylhexane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3,4-diacetylhexane-2,5-dione, a β-diketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on the theoretical principles governing its solubility, qualitative predictions, and detailed experimental protocols for its empirical determination.

Core Concepts: Understanding the Solubility of β-Diketones

The solubility of this compound, also known as 1,1,2,2-tetraacetylethane, is fundamentally influenced by its molecular structure and the physicochemical properties of the solvent. As a β-diketone, it exhibits keto-enol tautomerism, a critical factor in its interaction with different solvents.

The equilibrium between the diketo and enol forms is highly sensitive to the solvent environment.[1] The enol form is stabilized by a strong intramolecular hydrogen bond and conjugation, making it more prominent in non-polar or polar aprotic solvents.[1] Conversely, polar protic solvents can interfere with this intramolecular hydrogen bonding, favoring the more polar diketo form.[1][2] This dynamic interplay dictates the compound's solubility in various media.

Predicted Solubility of this compound

Based on the principle of "like dissolves like" and the known behavior of β-diketones, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit higher solubility in solvents that can effectively solvate either its enol or diketo tautomer.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Low to Moderate | The non-polar nature of hexane will likely favor the less polar enol tautomer, but the overall polarity of the diketone may limit high solubility. |

| Toluene | Moderate to High | The aromatic nature of toluene may offer favorable π-stacking interactions with the enol form, enhancing solubility. | |

| Polar Aprotic | Acetone | High | Acetone can act as a hydrogen bond acceptor and has a moderate polarity, making it a good solvent for both tautomers. |

| Dichloromethane | High | A good solvent for many organic compounds, it is expected to effectively solvate this compound. | |

| Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent known to be effective for dissolving β-diketones.[3] | |

| Acetonitrile | Moderate to High | Its polarity should allow for good solvation of the diketo form. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. | |

| Polar Protic | Water | Low | The compound is expected to have low water solubility. The diketo form, favored in water, is still a relatively large organic molecule. |

| Ethanol | Moderate to High | The presence of the hydroxyl group in ethanol allows for hydrogen bonding, and its alkyl chain provides some non-polar character, likely solvating both tautomers to some extent. | |

| Methanol | Moderate | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness for the enol form compared to ethanol. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable method for this purpose.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvents of analytical grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains scarce in publicly accessible literature, a strong understanding of its chemical nature as a β-diketone allows for reliable qualitative predictions. For researchers requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The interplay of solvent polarity and the compound's keto-enol tautomerism are the central factors governing its solubility, a key consideration for its application in research and development.

References

An In-Depth Technical Guide to the Health and Safety of 3,4-Diacetylhexane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific application.

Introduction

3,4-Diacetylhexane-2,5-dione is a gamma-diketone that, like other compounds in its class, warrants careful handling due to potential health hazards. This guide provides a comprehensive overview of the available health and safety information for this compound, intended for use by professionals in research and drug development. Due to a lack of specific toxicological studies on this particular compound, much of the information regarding its health effects is inferred from data on structurally related gamma-diketones, such as 2,5-hexanedione.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| CAS Number | 5027-32-7 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 191-195 °C | [3] |

| Boiling Point | 122 °C at 18 mmHg | [3] |

| Solubility | Data not available. Expected to have limited solubility in water. | |

| Vapor Pressure | Data not available | |

| Density | Data not available |

Toxicological Information

Acute Toxicity

No specific acute toxicity data (oral, dermal, or inhalation) for this compound were found. For structurally related compounds, the following data is available and may serve as a cautious reference:

| Compound | Route | Species | LD50 / LC50 | Source |

| 2,3-Butanedione (Diacetyl) | Oral | Rat | 1580 mg/kg | [8] |

| 2,3-Butanedione (Diacetyl) | Dermal | Rabbit | > 5000 mg/kg | [8] |

| 2,3-Butanedione (Diacetyl) | Inhalation | Rat | 2.25-2.5 mg/L (4h) | [8] |

| 2,5-Hexanedione | Oral | Rat | 1600 mg/kg | [9] |

Skin and Eye Irritation

Based on GHS hazard statements from suppliers, this compound is classified as a skin and eye irritant.[3] Direct contact should be avoided.

Respiratory Irritation

The compound is also classified as a respiratory irritant.[3] Inhalation of dust or aerosols should be minimized through the use of appropriate engineering controls and personal protective equipment.

Chronic Toxicity and Neurotoxicity

The most significant health concern for gamma-diketones is their potential for neurotoxicity upon chronic exposure.[5][6][7] The mechanism of this toxicity is believed to involve the reaction of the diketone with amino groups on proteins, particularly lysine residues in neurofilaments.[5][7] This can lead to the formation of pyrrole adducts, cross-linking of neurofilaments, and disruption of axonal transport, ultimately resulting in peripheral neuropathy.[5][7][10] Symptoms can include numbness, tingling, and weakness in the extremities.[10]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity data for this compound were found. Some in vitro genotoxicity assays for other ketones have been conducted, but the results are not directly transferable.[11] Given the lack of data, it is prudent to handle this compound as a substance with unknown carcinogenic potential.

Hazard Identification and Classification

Based on available information from suppliers, this compound is classified with the following GHS hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is lacking, the following outlines the standard methodologies based on OECD guidelines that would be employed to assess its toxicity.[12][13]

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.[14][15]

-

Principle: A single sex (typically female rats) is dosed in a sequential manner. The outcome of the first animal (survival or death) determines the dose for the next animal.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher fixed dose.

-

If the animal dies, the next animal is dosed at a lower fixed dose.